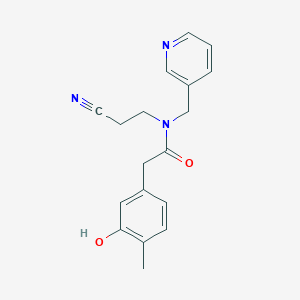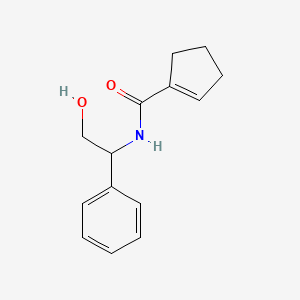![molecular formula C18H21N3O3 B7642518 N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as CPP-115, is a derivative of a naturally occurring compound called vigabatrin, which is used to treat epilepsy. CPP-115 has been shown to have a range of interesting properties, including the ability to modulate the activity of a key enzyme in the brain called GABA aminotransferase. In
Mechanism of Action
The mechanism of action of N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide involves the inhibition of GABA aminotransferase. This enzyme is responsible for breaking down GABA, which is a key neurotransmitter in the brain. By inhibiting GABA aminotransferase, this compound can increase the levels of GABA in the brain, leading to changes in neuronal activity and behavior. This mechanism of action has been demonstrated in a number of in vitro and in vivo studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. Some of the effects that have been observed in animal studies include changes in locomotor activity, anxiety-like behavior, and seizure susceptibility. This compound has also been shown to increase the levels of GABA in the brain, which can affect neuronal activity and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide in lab experiments is that it is a highly specific inhibitor of GABA aminotransferase. This means that it can be used to investigate the role of this enzyme in the brain without affecting other pathways or systems. However, there are also some limitations to using this compound in lab experiments. For example, the compound is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. In addition, the compound has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are a number of future directions for research on N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide. One area of interest is the potential use of the compound in the treatment of neurological disorders such as epilepsy and anxiety disorders. Another area of research involves the development of new analogs of this compound that may have improved pharmacological properties. Finally, there is also interest in using this compound as a tool to investigate the role of GABA aminotransferase in other systems, such as the immune system and the gut microbiome.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has a complex synthesis method and a mechanism of action that involves the inhibition of GABA aminotransferase. This compound has a range of interesting biochemical and physiological effects, and is a useful tool for investigating the role of this enzyme in the brain. While there are some limitations to using this compound in lab experiments, there are also a number of future directions for research on this compound.
Synthesis Methods
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of 3-(hydroxymethyl)piperidine-1-carboxylic acid with 3-nitrobenzoyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-pyrrolecarboxamide to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of technical expertise.
Scientific Research Applications
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to investigate the role of GABA aminotransferase in the brain. This enzyme is involved in the metabolism of the neurotransmitter GABA, which plays a critical role in regulating neuronal activity. By modulating the activity of GABA aminotransferase, this compound has the potential to affect GABA levels in the brain, leading to changes in neuronal activity and behavior.
properties
IUPAC Name |
N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-12-13-4-3-9-21(11-13)18(24)14-5-1-6-15(10-14)20-17(23)16-7-2-8-19-16/h1-2,5-8,10,13,19,22H,3-4,9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMILDZOBHQDBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CN3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Methyl(3-thiophen-2-ylpropanoyl)amino]cyclopentane-1-carboxamide](/img/structure/B7642440.png)

![2-(2-fluoro-5-methylphenoxy)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7642455.png)
![2,3,4,5-tetrafluoro-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]benzamide](/img/structure/B7642468.png)
![[2-(1-Hydroxyethyl)piperidin-1-yl]-quinolin-2-ylmethanone](/img/structure/B7642477.png)
![methyl 3-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethylamino)benzoate](/img/structure/B7642497.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
![N-[(4-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642525.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-[1-(5-methyl-1H-pyrazol-4-yl)ethylamino]pentan-1-one](/img/structure/B7642541.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B7642550.png)